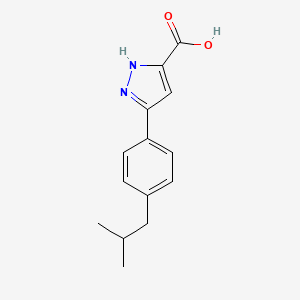

3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is structurally characterized by a pyrazole ring substituted with a carboxylic acid group at the 5-position and a 4-isobutylphenyl group at the 3-position

Mechanism of Action

Target of Action

The compound “3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid”, also known as “3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid”, is commonly referred to as Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Ibuprofen works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . It’s important to note that ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, ibuprofen disrupts this pathway, leading to reduced production of prostaglandins .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . The absorption of ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .

Result of Action

The primary result of ibuprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .

Action Environment

The action of ibuprofen can be influenced by various environmental factors. For instance, the solubility of ibuprofen in the gastrointestinal tract can affect its absorption and thus its bioavailability . Additionally, factors such as the presence of food in the stomach can also influence the absorption of ibuprofen . Furthermore, the pH of the environment can affect the ionization state of ibuprofen, which can in turn influence its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Substitution with 4-isobutylphenyl Group: The 4-isobutylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-isobutylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the intermediate compound with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products:

Oxidation: Products include 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid derivatives with oxidized side chains.

Reduction: Products include reduced forms of the carboxylic acid group, such as alcohols or aldehydes.

Substitution: Products include various substituted derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: Research into the medicinal applications of this compound focuses on its potential as a non-steroidal anti-inflammatory drug (NSAID) and its ability to modulate various biological pathways.

Industry: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.

Comparison with Similar Compounds

2-(4-isobutylphenyl)propanoic acid (Ibuprofen): A widely used NSAID with similar anti-inflammatory and analgesic properties.

2-(3-benzoylphenyl)propanoic acid (Ketoprofen): Another NSAID with comparable therapeutic effects.

Uniqueness: 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its pyrazole ring structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs

Biological Activity

3-(4-Isobutylphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1260228-57-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure

The compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Similar compounds have been shown to exhibit the following modes of action:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation : It has potential interactions with various receptors, which could modulate signaling pathways critical for cell function and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID), showing effectiveness in reducing inflammation in animal models.

- Anticancer Activity : In vitro studies suggest it may induce apoptosis in cancer cells while sparing non-malignant cells, indicating a selective cytotoxic profile.

- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Biological Activity | Evidence/Findings |

|---|---|

| Anti-inflammatory | Effective in reducing inflammation in animal models |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Active against multiple microbial strains |

| Antioxidant | Reduces oxidative stress in cell models |

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. The results showed an IC50 value lower than 10 µM, indicating potent anticancer activity. Importantly, it did not exhibit toxicity towards non-cancerous cells at similar concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in organic solvents like ethanol, which may enhance its absorption and distribution within biological systems. Further studies are required to elucidate its metabolic pathways and half-life.

Properties

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(17)18)16-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELOPTVAXDRILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.